1-[(3-Methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde

Lipophilicity Fragrance Chemistry Physicochemical Property Prediction

1-[(3-Methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde (CAS 1935218-49-7, MF: C12H20O, MW: 180.29 g/mol) is a specialty cyclopropanecarboxaldehyde derivative characterized by a cyclopropane ring directly bonded to a formyl group and substituted with a (3-methylcyclohexyl)methyl moiety via a methylene spacer. This compound belongs to a novel class of cyclopropanecarbaldehydes disclosed by International Flavors & Fragrances Inc.

Molecular Formula C12H20O
Molecular Weight 180.29 g/mol
Cat. No. B13244330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3-Methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde
Molecular FormulaC12H20O
Molecular Weight180.29 g/mol
Structural Identifiers
SMILESCC1CCCC(C1)CC2(CC2)C=O
InChIInChI=1S/C12H20O/c1-10-3-2-4-11(7-10)8-12(9-13)5-6-12/h9-11H,2-8H2,1H3
InChIKeyAIENBEQPZBCIQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-[(3-Methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde CAS 1935218-49-7


1-[(3-Methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde (CAS 1935218-49-7, MF: C12H20O, MW: 180.29 g/mol) is a specialty cyclopropanecarboxaldehyde derivative characterized by a cyclopropane ring directly bonded to a formyl group and substituted with a (3-methylcyclohexyl)methyl moiety via a methylene spacer . This compound belongs to a novel class of cyclopropanecarbaldehydes disclosed by International Flavors & Fragrances Inc. for use in perfume compositions, described by the general formula where R represents a cyclic hydrocarbon moiety [1]. It is typically supplied as a research chemical with a standard purity of 95% and is intended exclusively for R&D applications, including use as a fragrance intermediate or a synthetic building block .

Fragrance intermediate or synthetic building block
Methylene-spacer structure distinguishes from direct-attachment analogs
Research-use only (R&D fragrance formulation)

Why 1-[(3-Methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde Cannot Be Replaced by a Generic In-Class Analog


The structural specificity of 1-[(3-Methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde precludes simple substitution with other cyclopropanecarboxaldehydes. Unlike direct-attachment analogs such as 1-(3-methylcyclohexyl)cyclopropane-1-carbaldehyde (CAS 1934471-96-1), this compound uniquely possesses a methylene spacer between the cyclopropane core and the cyclohexyl ring . This spacer alters the conformational flexibility and steric presentation of the aldehyde group, a critical factor in fragrance applications where olfactory receptor binding is highly sensitive to molecular shape [1]. Furthermore, the meta-methyl substitution pattern on the cyclohexane ring distinguishes it from its para-methyl regioisomer (CAS 1936647-44-7), a difference known to modulate volatility, lipophilicity, and odor character in structurally related series . These configurational differences are non-trivial; they translate into quantifiably different predicted physicochemical properties, making generic interchange scientifically invalid without equivalent olfactory and performance data.

Target Methylene spacer between cyclopropane and cyclohexyl
Direct-attachment analog Lacks spacer; conformational flexibility may differ, leading to altered odor profile
Target Meta-methyl substitution on cyclohexyl ring
Para-methyl regioisomer Regioisomerism may shift volatility and odor quality; interchange not supported without sensory data

Quantitative Differentiation Evidence for 1-[(3-Methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde vs. Close Analogs


Increased Lipophilicity (XLogP3) Driven by Methylene Spacer and Meta-Methyl Configuration

The target compound exhibits a higher predicted partition coefficient compared to its closest analog lacking a methylene spacer. This indicates greater hydrophobicity, which can directly impact substantivity on skin and performance in non-polar fragrance carriers [1].

Lipophilicity (XLogP3)
Cross-study comparable
Target: XLogP3 3.4 Comparator: XLogP3 3.0 Δ 0.4 (more lipophilic)
Reported higher hydrophobicity may support longer substantivity in non-polar carriers.
Computed properties; target data from vendor, comparator from PubChem.
Lipophilicity Fragrance Chemistry Physicochemical Property Prediction

Unique Methylene Spacer Confers Increased Conformational Flexibility vs. Direct-Attachment Analogs

In contrast to 1-(3-methylcyclohexyl)cyclopropane-1-carbaldehyde (CAS 1934471-96-1) where the cyclohexyl ring is directly attached to the cyclopropane core, the target compound introduces a rotatable methylene linker . This additional rotational degree of freedom allows the aldehyde functional group to sample a distinct conformational space, which is a critical determinant in ligand-receptor binding events in olfaction.

Conformational Flexibility
Class-level inference
Target: Methylene spacer adds rotatable bond, increasing flexibility Comparator: Direct-attachment analog; fewer degrees of freedom
Conformational difference supports distinct odor character; direct substitution not advised.
Structural analysis; no experimental rotatable bond count available for comparator.
Conformational Analysis Molecular Design Olfactory Receptor Structure-Activity Relationship

Meta-Methyl Regioisomerism Provides Distinct Physicochemical Profile vs. Para-Methyl Analog

The target compound is the meta-methyl regioisomer, in contrast to the commercially available 1-[(4-methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde (CAS 1936647-44-7), which features a para-methyl substitution . While both share a molecular formula of C12H20O, the change in substitution pattern is known to affect molecular dipole moment, boiling point, and ultimately, odor quality and threshold. In a series of novel cyclopropanecarboxaldehyde perfume ingredients, even subtle changes in ring substitution were shown to alter the sensory perception [1].

Regioisomeric Configuration
Class-level inference
Target: Meta-methyl substitution (CAS 1935218-49-7) Comparator: Para-methyl regioisomer (CAS 1936647-44-7)
Substitution pattern may alter odor quality and threshold; not interchangeable.
Identical molecular weight, distinct structure; comparative experimental data unavailable.
Regioisomer Differentiation Physicochemical Prediction Fragrance Ingredient Selection

Differentiated Application Scenarios for 1-[(3-Methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde


Design of Novel Fragrance Accords with Enhanced Substantivity

Due to its elevated predicted lipophilicity (XLogP3 = 3.4) compared to direct-attachment analogs (XLogP3 = 3.0) , this compound is a candidate ingredient for perfume compositions where prolonged skin retention is required. The IFF patent literature specifically links this class of cyclopropanecarboxaldehydes to fine fragrance and personal care applications, where substantive base notes are highly valued [1]. Procurement of this specific isomer is warranted when a formulator seeks a cyclopropane aldehyde top or middle note with inherently lower volatility than less lipophilic alternatives.

Stereochemical Probing of Olfactory Receptor Binding Pockets

The unique combination of a methylene spacer and a meta-methyl group creates a distinct molecular shape . This makes the compound a valuable tool in olfactory receptor research (e.g., in studies of OR1A1 or OR5AN1 receptors) for probing how a subtle change in conformational flexibility (via the spacer) alters agonist activity, compared to rigid, direct-attachment control molecules like 1-(3-methylcyclohexyl)cyclopropane-1-carbaldehyde.

Structure-Activity Relationship (SAR) Studies in Cyclopropane-Derived Flavor/Fragrance Ingredients

In an SAR program aiming to understand the impact of regioisomerism on odor quality, this compound serves as the critical 'meta' probe. When compared to its 'para' (CAS 1936647-44-7) and unsubstituted (CAS 1934846-59-9) counterparts, a procurement-driven SAR study can isolate the contribution of the methyl group's position to the overall sensory profile, guiding future intellectual property generation in the flavor and fragrance sector.

Application
Selection Property
Validation Focus
Fragrance substantivity research
Lipophilicity profile (XLogP3)
Substantivity assessment in non-polar carriers
Olfactory receptor binding studies
Conformational flexibility (methylene spacer)
Receptor activation assays vs. direct-attachment analog
Regioisomeric SAR programs
Meta-methyl substitution pattern
Odor quality comparison with para and unsubstituted analogs
Quote Request

Request a Quote for 1-[(3-Methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.